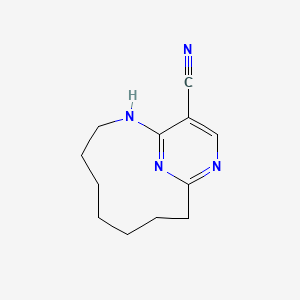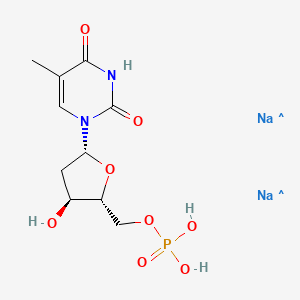
CID 67326574
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 67326574” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is a unique compound with specific properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 67326574 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: CID 67326574 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation of the compound.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are characterized and analyzed to determine their suitability for various applications.
Scientific Research Applications
CID 67326574 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for synthesizing more complex molecules. In biology, this compound is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and its role in drug development. In industry, this compound is used in the production of various materials and products, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of CID 67326574 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biological processes. The detailed mechanism of action is studied to understand how this compound exerts its effects and to identify potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: CID 67326574 is compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound has distinct properties that set it apart. The comparison includes an analysis of the chemical structure, reactivity, and applications of these compounds.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique features make it valuable for various scientific research applications and contribute to its potential as a therapeutic agent or industrial material.
Conclusion
This compound is a compound with significant scientific research applications and unique properties
Properties
Molecular Formula |
C10H15N2Na2O8P |
|---|---|
Molecular Weight |
368.19 g/mol |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/t6-,7+,8+;;/m0../s1 |
InChI Key |
QCGVBSTURNXKRH-ZJWYQBPBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.[Na].[Na] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




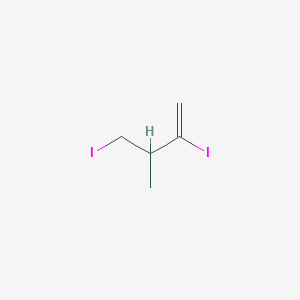
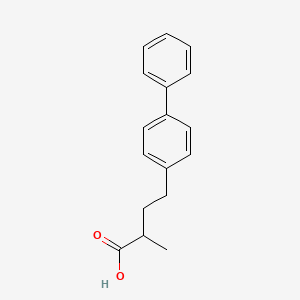

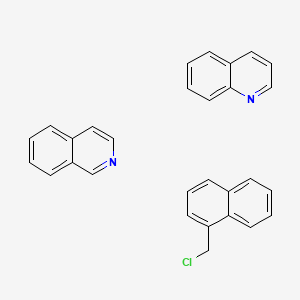
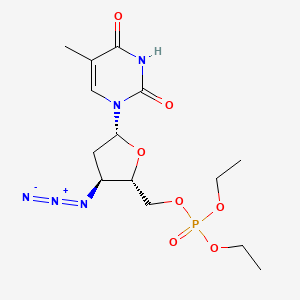

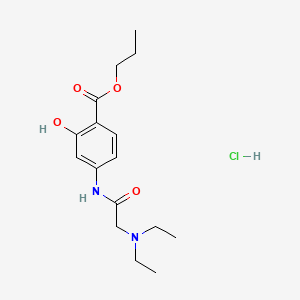

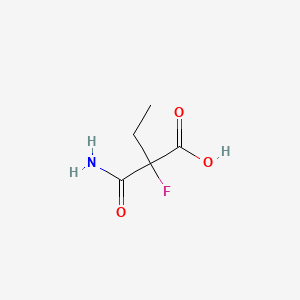
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
![5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12811177.png)
